molecular formula C20H22ClFN2O4S B11346834 N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11346834
M. Wt: 440.9 g/mol
InChI Key: TYLNMIIENOYTLN-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a methanesulfonyl group, and distinct chloro, methoxy, and fluoro substituents on its aromatic rings.

Properties

Molecular Formula

C20H22ClFN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O4S/c1-28-19-7-6-17(12-18(19)21)23-20(25)15-8-10-24(11-9-15)29(26,27)13-14-2-4-16(22)5-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,23,25)

InChI Key

TYLNMIIENOYTLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated precursors, nucleophiles, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide stands out due to its unique combination of substituents and the presence of a piperidine ring, which imparts distinct chemical and biological properties

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